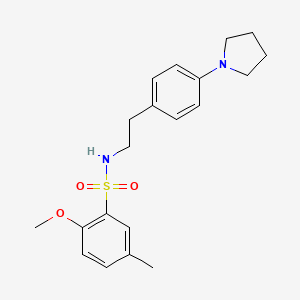

![molecular formula C15H13N5O B2532606 3-{3-[(Pyridazin-3-yl)amino]azetidine-1-carbonyl}benzonitrile CAS No. 2097917-49-0](/img/structure/B2532606.png)

3-{3-[(Pyridazin-3-yl)amino]azetidine-1-carbonyl}benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied. For instance, the aza Paternò–Büchi reaction mentioned earlier is a key reaction in the synthesis of azetidines .Applications De Recherche Scientifique

Pyridazine derivatives, including structures similar to 3-{3-[(Pyridazin-3-yl)amino]azetidine-1-carbonyl}benzonitrile, have attracted significant interest due to their variety of biological activities, particularly related to the cardiovascular system. The unique properties of pyridazine, such as being a π electron-deficient heteroaromatic compound, contribute to its application in medicinal chemistry. Researchers have synthesized numerous pyridazinones containing different moieties to explore their potential therapeutic uses (Jakhmola et al., 2016).

Pyrimidines and Anti-inflammatory Activities

Pyrimidines, closely related to pyridazines, display a wide range of pharmacological effects, including anti-inflammatory activities. Their ability to inhibit the expression and activities of vital inflammatory mediators highlights their therapeutic potential. The synthesis and exploration of pyrimidine derivatives have led to the identification of compounds with potent anti-inflammatory effects (Rashid et al., 2021).

Optoelectronic Applications

The integration of pyridazine and pyrimidine fragments into π-extended conjugated systems is of great interest for creating novel optoelectronic materials. These compounds are used in electronic devices, luminescent elements, and organic light-emitting diodes (OLEDs), showcasing the versatility of pyridazine derivatives beyond pharmacological applications (Lipunova et al., 2018).

Central Nervous System (CNS) Acting Drugs

Research into functional chemical groups, including pyridazine derivatives, has identified potential leads for synthesizing compounds with CNS activity. Heterocycles with heteroatoms such as nitrogen, sulfur, and oxygen form the largest class of organic compounds with CNS effects, ranging from depression to convulsion (Saganuwan, 2017).

Propriétés

IUPAC Name |

3-[3-(pyridazin-3-ylamino)azetidine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O/c16-8-11-3-1-4-12(7-11)15(21)20-9-13(10-20)18-14-5-2-6-17-19-14/h1-7,13H,9-10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIAEPBYSPLLGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC(=C2)C#N)NC3=NN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)

![2-[(4-Nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2532529.png)

![3-[(5-bromopyrimidin-2-yl)oxy]-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2532532.png)

![[1-(2-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2532535.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2532537.png)

![3-(4-nitrophenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2532538.png)

![Methyl 2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]propanoate](/img/structure/B2532539.png)